molecular formula C₁₃H₁₇NO₂ B1144821 Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide CAS No. 69160-65-2

Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

Cat. No.: B1144821
CAS No.: 69160-65-2
M. Wt: 219.28
InChI Key:
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Description

Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity. The presence of both hydroxymethyl and phenyl groups further enhances its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for efficient and sustainable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring’s strain energy can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-14-12(16)13(8-11(13)9-15)10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,16)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHUVRNINXPUPY-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1(CC1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@]1(C[C@@H]1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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